Methyltetrazine-Maleimide

Bioconjugation Thiol-Maleimide Kinetics Linker Chemistry

Choose Methyltetrazine-Maleimide for maximum thiol conjugation speed. With a second-order rate constant of 28.3 M⁻¹s⁻¹—43% faster than PEG12-Maleimide—this non-PEG, heterobifunctional linker eliminates steric hindrance for superior maleimide accessibility. Ideal for cysteine-based ADC assembly, pretargeted imaging, and peptide-drug conjugates in DMSO, DMF, or DCM. Its compact 352.3 g/mol structure ensures rapid, high-efficiency labeling without the kinetic penalties of PEG spacers.

Molecular Formula C17H16N6O3
Molecular Weight 352.3 g/mol
Cat. No. B11929976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-Maleimide
Molecular FormulaC17H16N6O3
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCN3C(=O)C=CC3=O
InChIInChI=1S/C17H16N6O3/c1-11-19-21-17(22-20-11)13-4-2-12(3-5-13)10-18-14(24)8-9-23-15(25)6-7-16(23)26/h2-7H,8-10H2,1H3,(H,18,24)
InChIKeyAAUGAKZFYRGQQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltetrazine-Maleimide: A Non-PEGylated Heterobifunctional Linker for Thiol-Selective and Bioorthogonal Conjugation


Methyltetrazine-Maleimide is a heterobifunctional crosslinker comprising a methyltetrazine group for rapid inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) derivatives, and a maleimide group for selective conjugation with sulfhydryl (–SH) groups [1]. Unlike many tetrazine-maleimide analogs, this compound does not contain a polyethylene glycol (PEG) spacer, resulting in a molecular weight of 352.3 g/mol and formula C17H16N6O3 . It is typically supplied as a dark purple to black solid with >95% purity and is soluble in DMSO, DMF, and dichloromethane .

Why Methyltetrazine-Maleimide Cannot Be Substituted with PEGylated Tetrazine-Maleimide Linkers


Direct substitution of Methyltetrazine-Maleimide with PEG-containing analogs (e.g., Methyltetrazine-PEG4-Maleimide or Methyltetrazine-PEG12-Maleimide) fundamentally alters key conjugation outcomes. The absence of a PEG spacer in Methyltetrazine-Maleimide yields distinct physicochemical and reaction kinetics that cannot be replicated by its PEGylated counterparts. Specifically, the lack of a flexible, hydrophilic PEG spacer impacts maleimide accessibility, solubility, and steric hindrance during conjugation . PEGylated variants exhibit reduced thiol conjugation rates due to spacer-induced shielding effects, as evidenced by a 43% higher second-order rate constant for non-PEGylated maleimide in thiol-maleimide reactions (28.3 vs. 19.8 M⁻¹s⁻¹) . Additionally, the tetrazine kinetics of PEGylated versions can be attenuated by the alkoxy substituent on the aromatic ring, which further enhances stability at the cost of slower cycloaddition rates compared to the hydrogen-substituted analog . These quantifiable differences in reaction kinetics, solubility, and steric properties necessitate product-specific optimization; generic substitution without re-validation of reaction conditions can lead to reduced conjugation efficiency, altered DAR profiles, and compromised downstream performance.

Quantitative Differentiation of Methyltetrazine-Maleimide: A Procurement-Focused Evidence Guide


Thiol Conjugation Kinetics: Non-PEGylated vs. PEG12-Maleimide Rate Constants

Methyltetrazine-Maleimide lacks a PEG spacer, which directly impacts maleimide accessibility and thiol conjugation kinetics. For the non-PEGylated maleimide system, the second-order rate constant (k₂) for thiol conjugation is 28.3 M⁻¹s⁻¹, whereas the PEG12-containing counterpart exhibits a rate constant of 19.8 M⁻¹s⁻¹ under identical pH 7.4 conditions . This represents a 43% higher rate constant for the non-PEGylated maleimide, attributable to improved molecular solvation and reduced steric hindrance that increase maleimide group availability .

Bioconjugation Thiol-Maleimide Kinetics Linker Chemistry

Tetrazine Cycloaddition Kinetics: Methyltetrazine vs. Hydrogen-Substituted Tetrazine

Methyltetrazine-Maleimide contains a methyltetrazine group which exhibits slower cycloaddition kinetics than the hydrogen-substituted tetrazine analog (Sigma-Aldrich product 764701) but demonstrates enhanced relative stability in biological environments . This trade-off between reaction speed and biological stability is a key selection criterion: the methyl group stabilizes the tetrazine core against nucleophilic degradation in physiological media, prolonging its functional half-life at the cost of modestly reduced initial reaction rates .

Bioorthogonal Chemistry IEDDA Kinetics Click Chemistry

Aqueous Stability and Storage: Methyltetrazine vs. Tetrazine-H Instability at Physiological pH

Kinetic half-life measurements for click handle instability reveal that the tetrazine-H moiety (non-methylated tetrazine) is unstable at pH 7.2, necessitating experiments to be conducted at pH 2.8 for reliable measurements [1]. In contrast, methyltetrazine-containing compounds such as Methyltetrazine-Maleimide and Methyltetrazine-PEG4-Maleimide exhibit markedly improved stability at physiological pH. Tetrazine-PEG4-Maleimide functional group remains stable in aqueous buffered media for weeks at 4°C at pH 7.5, and the methyl group further enhances stability through electron donation .

Chemical Stability Bioorthogonal Reagents Storage Conditions

Conjugation Efficiency in ADC Linker Systems: PEG3 Spacer vs. Non-PEGylated

In antibody-drug conjugate (ADC) linker systems, the length and composition of the spacer between tetrazine and maleimide groups significantly impact conjugation efficiency. Methyltetrazine-PEG3-Maleimide, with a PEG3 spacer length of 14.7 Å, achieves 92% conjugation efficiency in antibody-drug linker systems . Methyltetrazine-Maleimide, lacking a PEG spacer entirely, presents a shorter, more rigid linker architecture that may offer higher maleimide accessibility and faster thiol conjugation kinetics (as supported by the PEG12 comparison data) but with potentially reduced solubility in purely aqueous buffers without organic co-solvent .

Antibody-Drug Conjugates Conjugation Efficiency Linker Optimization

Maleimide Hydrolysis Susceptibility: pH-Dependent Stability Profile

The maleimide group in Methyltetrazine-Maleimide is susceptible to hydrolysis at pH > 7.5, which can compete with thiol conjugation and reduce labeling efficiency [1]. Optimal maleimide-thiol reactivity occurs within the pH range of 6.5 to 7.5, with specific recommendations for pH 6.5–7.0 in PBS or HEPES buffer . This pH sensitivity is a class-wide characteristic of maleimide-containing linkers, and procurement decisions should consider whether experimental workflows can maintain appropriate buffer conditions to maximize conjugation efficiency and minimize unwanted hydrolysis.

Linker Stability Maleimide Chemistry Conjugation Optimization

Solubility and Handling: DMSO-Soluble Non-PEGylated vs. Water-Soluble PEGylated Analogs

Methyltetrazine-Maleimide is soluble in DMSO, DMF, and dichloromethane but exhibits limited water solubility without a PEG spacer . In contrast, PEGylated variants such as Methyltetrazine-PEG4-Maleimide demonstrate substantially enhanced aqueous solubility due to the hydrophilic PEG spacer arm, with solubility confirmed in water, DMSO, DMF, and DCM . The non-PEGylated compound may require organic co-solvent for stock solution preparation, which could impact compatibility with purely aqueous biological assays [1].

Solubility Linker Formulation Bioconjugation Workflow

Optimal Application Scenarios for Methyltetrazine-Maleimide Based on Quantitative Evidence


Rapid Thiol-Specific Bioconjugation in Organic or Mixed-Solvent Systems

Methyltetrazine-Maleimide is ideally suited for rapid thiol-maleimide conjugation in organic or mixed-solvent systems where aqueous solubility is not the primary constraint. With a second-order rate constant of 28.3 M⁻¹s⁻¹ for thiol conjugation—43% faster than PEG12-Maleimide—this linker enables efficient labeling of cysteine-containing peptides, proteins, and antibodies when reactions are performed in DMSO, DMF, or dichloromethane . The absence of a PEG spacer minimizes steric hindrance and maximizes maleimide accessibility, making it the preferred choice for small-scale, time-sensitive conjugation workflows where organic co-solvent is acceptable .

Synthesis of Cleavable Antibody-Drug Conjugate (ADC) Linkers

Methyltetrazine-Maleimide is extensively employed as a cleavable ADC linker for synthesizing antibody-drug conjugates . Its dual orthogonal reactivity enables site-specific conjugation: the maleimide group attaches to reduced interchain cysteine residues on the antibody, while the methyltetrazine group facilitates subsequent iEDDA click chemistry with TCO-modified drug payloads . This modular approach allows for precise control over drug-to-antibody ratio (DAR) and linker composition, and the cleavable nature of the linker can be engineered for triggered payload release in the tumor microenvironment .

Two-Step Bioconjugation for Modular Probe Assembly

The heterobifunctional nature of Methyltetrazine-Maleimide enables a sequential, two-step bioconjugation strategy: first, the maleimide end is reacted with a thiol-containing biomolecule (e.g., cysteine-tagged peptide or protein) at pH 6.5–7.5 to form a stable thioether bond; second, the tetrazine-modified conjugate is clicked with a TCO-bearing partner (e.g., fluorophore, drug, nanoparticle) via iEDDA ligation under mild, catalyst-free conditions [1]. This modular workflow is particularly advantageous for constructing peptide-drug conjugates, protein-fluorophore probes, and targeted delivery systems where orthogonal reactivity ensures high selectivity and minimal side reactions [1].

Pretargeted Imaging and Diagnostic Probe Development

Methyltetrazine-Maleimide is a critical reagent for pretargeted imaging strategies, where an antibody or targeting ligand is first conjugated with methyltetrazine via maleimide-thiol chemistry, and subsequently labeled in vivo with a TCO-bearing imaging probe . The enhanced biological stability of the methyltetrazine group compared to hydrogen-substituted tetrazine ensures that the pretargeted conjugate remains functional over extended circulation times, while the rapid iEDDA kinetics enable efficient probe capture at the target site . This approach is widely adopted in nuclear medicine (PET/SPECT) and fluorescence-guided surgery applications .

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